Cas no 69736-33-0 (2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate)

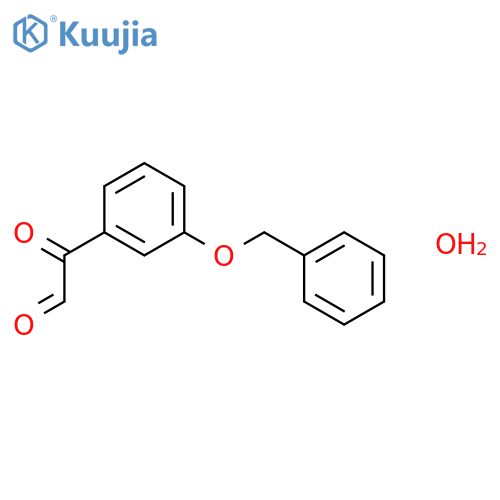

69736-33-0 structure

商品名:2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate 化学的及び物理的性質

名前と識別子

-

- 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate

- 3-BENZYLOXYPHENYLGLYOXAL HYDRATE

- Ethanone,2,2-dihydroxy-1-[3-(phenylmethoxy)phenyl]-

- 2,2-Dihydroxy-1-[3-(Phenylmethoxy)Phenyl]-Ethanone

- 2-oxo-2-(3-phenylmethoxyphenyl)acetaldehyde;hydrate

- 1171740-21-8

- 65709-20-8

- FT-0742947

- J-505706

- SCHEMBL10958624

- 2-oxo-3-(phenylmethoxy)Benzeneacetaldehyde

- FT-0723793

- AKOS015995257

- 69736-33-0

- AB48683

- DB-073651

-

- インチ: InChI=1S/C15H12O3.H2O/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12;/h1-10H,11H2;1H2

- InChIKey: WNLPDSSFCPHKRZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C=O.O

計算された属性

- せいみつぶんしりょう: 258.08900

- どういたいしつりょう: 258.08920892g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 282

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.4Ų

じっけんとくせい

- PSA: 66.76000

- LogP: 1.75900

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate 税関データ

- 税関コード:2915900090

- 税関データ:

中国税関コード:

2915900090概要:

2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B522205-10mg |

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate |

69736-33-0 | 10mg |

$ 50.00 | 2022-04-02 | ||

| TRC | B522205-100mg |

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate |

69736-33-0 | 100mg |

$ 95.00 | 2022-04-02 | ||

| Alichem | A019120841-5g |

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate |

69736-33-0 | 95% | 5g |

$935.55 | 2023-09-01 | |

| TRC | B522205-50mg |

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate |

69736-33-0 | 50mg |

$ 70.00 | 2022-04-02 | ||

| Crysdot LLC | CD12041813-5g |

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate |

69736-33-0 | 95+% | 5g |

$883 | 2024-07-24 |

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

69736-33-0 (2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate) 関連製品

- 63846-62-8(4-Benzyloxyphenylglyoxal hydrate)

- 34068-01-4(3-Benzyloxyacetophenone)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量